3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane
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Overview
Description
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane is an organic compound known for its antioxidant properties. It is a derivative of phenol and is characterized by the presence of two tert-butyl groups and a hexane backbone. This compound is often used in various industrial applications due to its stability and effectiveness in preventing oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane typically involves the reaction of 3,5-di(tert-butyl)-4-hydroxybenzaldehyde with hexane in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form more stable hydroquinone derivatives.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane has a wide range of scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Biology: The compound is studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing to explore its potential use in preventing or treating diseases related to oxidative damage, such as neurodegenerative diseases.
Industry: It is used as a stabilizer in various industrial products, including plastics, rubber, and lubricants, to enhance their longevity and performance.
Mechanism of Action
The antioxidant mechanism of 3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane involves the donation of hydrogen atoms from its phenolic hydroxyl groups to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals that can cause cellular damage. The pathways involved in its action include the scavenging of free radicals and the inhibition of oxidative chain reactions.
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Another phenolic antioxidant with similar applications in preventing oxidation.
Butylated Hydroxyanisole (BHA): A compound used as a food preservative and antioxidant.
Tert-Butylhydroquinone (TBHQ): A synthetic antioxidant used in food and industrial applications.
Uniqueness
3,4-Bis(3,5-di(tert-butyl)-4-hydroxyphenyl)hexane is unique due to its specific structure, which provides enhanced stability and effectiveness as an antioxidant compared to other similar compounds. Its hexane backbone and the presence of multiple tert-butyl groups contribute to its superior performance in various applications.
Properties
CAS No. |
96672-45-6 |
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Molecular Formula |
C34H54O2 |
Molecular Weight |
494.8 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[4-(3,5-ditert-butyl-4-hydroxyphenyl)hexan-3-yl]phenol |
InChI |
InChI=1S/C34H54O2/c1-15-23(21-17-25(31(3,4)5)29(35)26(18-21)32(6,7)8)24(16-2)22-19-27(33(9,10)11)30(36)28(20-22)34(12,13)14/h17-20,23-24,35-36H,15-16H2,1-14H3 |
InChI Key |
IHEQIVFCAQAATQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C(CC)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Origin of Product |
United States |
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